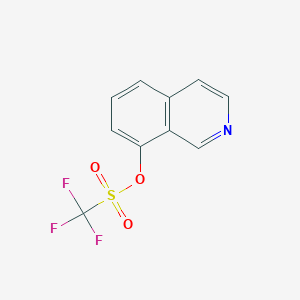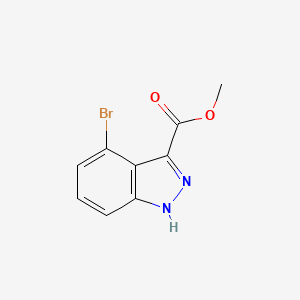![molecular formula C14H18ClF3N2O3 B1452403 3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride CAS No. 1219967-40-4](/img/structure/B1452403.png)
3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicine: Antimigraine Agent
The trifluoromethyl group, a component of the compound , is found in ubrogepant , an FDA-approved drug used for the acute treatment of migraine with or without aura . The presence of the trifluoromethyl group in pharmaceuticals often enhances their metabolic stability and bioavailability, making them effective for such treatments.
Agrochemicals: Crop Protection
Compounds with the trifluoromethyl group have been extensively used in agrochemicals for crop protection. They are key structural motifs in active ingredients that protect crops from pests. The unique physicochemical properties of the fluorine atom contribute to the efficacy of these compounds .
Electronics: Material Synthesis
In the field of electronics, the compound’s derivatives have been utilized in the synthesis of monolayer-capped nanoparticles (MCNPs). These nanoparticles, consisting of gold particles of 3-5nm, are significant in the development of electronic sensors and devices .
Catalysis: Synthesis Acceleration
The trifluoromethyl group-containing compounds serve as intermediates in various catalytic processes. They are involved in reactions that accelerate the synthesis of other complex molecules, which are crucial in the development of new materials and chemicals .
Pharmaceutical Chemistry: Drug Development
The trifluoromethyl group is a common pharmacophore in drug development due to its ability to improve the pharmacokinetic properties of molecules. It has been featured in the detailed chemistry of 19 FDA-approved drugs over the past 20 years, indicating its significance in medicinal chemistry .
Organic Chemistry: Bioisostere Applications
In organic chemistry, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This adjustment in steric and electronic properties can lead to the development of new compounds with desired biological activities .
Veterinary Medicine: Animal Health
Similar to its applications in human medicine, the trifluoromethyl group-containing compounds have also been approved for use in veterinary products. They play a role in the treatment and health maintenance of animals, showcasing the group’s versatility across different biological systems .
Functional Materials: Fluorinated Compounds
The incorporation of fluorine atoms into organic molecules has led to advances in functional materials. These fluorinated compounds, including those with the trifluoromethyl group, exhibit unique behaviors that are leveraged in the creation of advanced materials with specific properties .
Propiedades
IUPAC Name |
3-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c15-14(16,17)11-3-4-13(12(8-11)19(20)21)22-7-5-10-2-1-6-18-9-10;/h3-4,8,10,18H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWCFVXJILKZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride | |
CAS RN |
1219967-40-4 | |
| Record name | Piperidine, 3-[2-[2-nitro-4-(trifluoromethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219967-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(2-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1452329.png)






